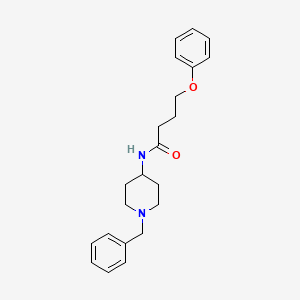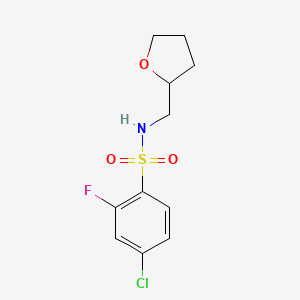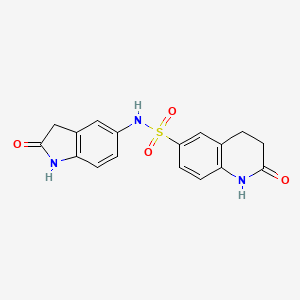![molecular formula C13H15ClN2O2 B7564935 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway, which plays an essential role in the development and survival of B-cells. TAK-659 has been studied extensively for its potential therapeutic applications in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile exerts its pharmacological effects by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and activation. This mechanism of action has been shown to be effective in inducing apoptosis in B-cell malignancies and reducing disease activity in autoimmune disorders.
Biochemical and Physiological Effects:
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life, allowing for once-daily dosing. It has also demonstrated good safety and tolerability in clinical trials, with a low incidence of adverse events. In terms of biochemical effects, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of downstream signaling pathways, including AKT, ERK, and NF-kB. Physiologically, 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has been shown to induce apoptosis in B-cell malignancies and reduce disease activity in autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile as a research tool is its high selectivity for BTK, which allows for the specific inhibition of B-cell receptor signaling without affecting other signaling pathways. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile is its relatively short half-life, which may require frequent dosing in some experimental settings.
将来の方向性
There are several potential future directions for the research and development of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile. One area of interest is the use of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce the risk of resistance. Another potential direction is the exploration of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile in other B-cell disorders, such as multiple myeloma or Waldenstrom's macroglobulinemia. Additionally, the development of more potent and selective BTK inhibitors may lead to further improvements in the treatment of B-cell malignancies and autoimmune diseases.
合成法
The synthesis of 2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile involves a multi-step process that includes the reaction of 2-chloro-4-nitrobenzonitrile with 4-hydroxyoxan-4-ylmethylamine in the presence of a base to form the corresponding amine intermediate. This intermediate is then treated with a chlorinating agent to introduce the chlorine atom at the desired position, followed by a deprotection step to remove the oxan-4-ylmethyl protecting group. The final product is obtained after purification and characterization by various analytical techniques.
科学的研究の応用
2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile has shown promising results in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated B-cell activity.
特性
IUPAC Name |
2-chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-12-7-11(2-1-10(12)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUDQWFDADIRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=CC(=C(C=C2)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)

![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)



![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)
